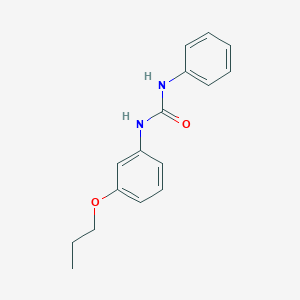![molecular formula C20H21BrN2O2 B267135 N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide](/img/structure/B267135.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide, also known as ABBA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has also been shown to inhibit the activity of protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has also been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide is that it has been shown to have low toxicity in vitro and in vivo, making it a potentially useful compound for drug development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are many potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide. For example, further studies could be conducted to elucidate its mechanism of action and to optimize its therapeutic potential. Additionally, research could be conducted to investigate the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide in combination with other drugs or therapies for the treatment of various diseases. Finally, research could be conducted to investigate the use of N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide as a diagnostic tool for the detection of certain diseases.
Méthodes De Synthèse
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzoyl chloride with 4-(1-azepanylcarbonyl)aniline in the presence of a base such as triethylamine. Other methods include the use of palladium-catalyzed coupling reactions or the use of microwave-assisted synthesis.
Applications De Recherche Scientifique
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide has been shown to protect dopaminergic neurons from oxidative stress.
Propriétés
Nom du produit |
N-[4-(1-azepanylcarbonyl)phenyl]-2-bromobenzamide |
|---|---|
Formule moléculaire |
C20H21BrN2O2 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
N-[4-(azepane-1-carbonyl)phenyl]-2-bromobenzamide |
InChI |
InChI=1S/C20H21BrN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) |
Clé InChI |
UMVIWQZRZQYNGC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
SMILES canonique |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)

![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)
![2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267068.png)
![5-{2-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B267069.png)


![N-{3-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267073.png)
![4-{[(4-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B267074.png)
![N-(sec-butyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B267075.png)
![3-(2-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267076.png)